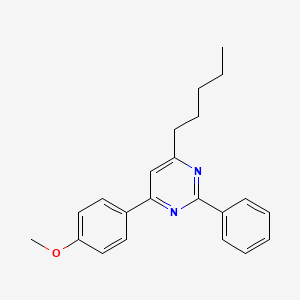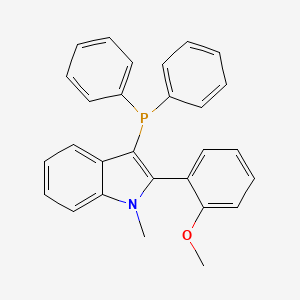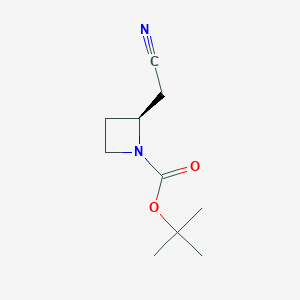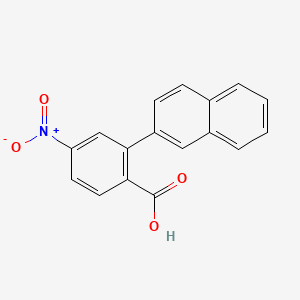
2-Chloro-3-methoxy-4-(methylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Chloro-3-methoxy-4-(methylthio)pyridine” is a pyridine derivative . It is a pharmaceutical raw material and also used in medicine .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 2-Chloro-3-hydroxypyridine and Iodomethane . Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of pyridine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C7H8ClNOS . The molecular weight is 189.66 .Chemical Reactions Analysis
The kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-methoxypyridine has been studied using mesityllithium as the metalating base .Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid .作用机制
The mechanism of action of 2-Chloro-3-methoxy-4-(methylthio)pyridine is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as phosphodiesterases. In addition, it is thought to be involved in the regulation of gene expression, as it has been shown to affect the expression of certain genes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the immune system. In addition, it has been shown to have neuroprotective effects, as well as the potential to reduce the risk of cardiovascular disease. Finally, it has been shown to have anti-fungal and anti-bacterial properties.
实验室实验的优点和局限性
The use of 2-Chloro-3-methoxy-4-(methylthio)pyridine in lab experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of applications. However, there are also some limitations to its use. For example, it is not very stable, and can degrade over time. In addition, it can be toxic in high concentrations.
未来方向
The potential future directions for 2-Chloro-3-methoxy-4-(methylthio)pyridine are numerous. It could be used in the development of new drugs, as well as in materials science. In addition, it could be used in biochemical and physiological studies to study the effects of various compounds on the body. Finally, it could be used to synthesize various compounds, such as dyes and fragrances.
合成方法
2-Chloro-3-methoxy-4-(methylthio)pyridine can be synthesized in a variety of ways. The most common method is the reaction of 2-chloro-3-methoxy-4-methylthiopyridine with a base, such as NaOH or KOH, in aqueous solution. This reaction produces the desired product in good yield. Other methods of synthesis include the reaction of 2-chloro-3-methoxy-4-methylthiopyridine with a Grignard reagent, or the reaction of an alkyl halide with 2-chloro-3-methoxy-4-methylthiopyridine in the presence of a base.
科学研究应用
2-Chloro-3-methoxy-4-(methylthio)pyridine has a wide range of applications in scientific research. It is used in drug development, as it can be used to synthesize various compounds that are used in the development of new drugs. It is also used in materials science, as it can be used to synthesize polymers and other materials. In addition, this compound is used in biochemical and physiological studies, as it can be used to study the effects of various compounds on the body. Finally, it is used in the synthesis of various compounds, such as dyes and fragrances.
安全和危害
属性
IUPAC Name |
2-chloro-3-methoxy-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKEOLAOHRAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)



![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)




![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)


